4-(3-Ethylphenethyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(3-ethylphenyl)ethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-2-13-4-3-5-15(12-13)7-6-14-8-10-16-11-9-14/h3-5,12,14,16H,2,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUVIXDKHMRUSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CCC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic and Kinetic Investigations of Chemical Transformations Involving 4 3 Ethylphenethyl Piperidine
Reaction Mechanism Elucidation for Key Derivatizations
There is no available research that specifically details the mechanisms of derivatization reactions for 4-(3-Ethylphenethyl)piperidine.
Spectroscopic Monitoring of Reaction Intermediates (e.g., in situ NMR, IR)
While in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for monitoring reactions and identifying transient intermediates, a search of scientific databases yielded no studies where these techniques were applied to the derivatization of this compound. eurisotop.comnih.govcolab.ws Such studies are crucial for understanding the step-by-step pathway of a chemical reaction.
Kinetic Studies and Reaction Rate Law Determination
Detailed kinetic studies are essential for determining the rate of a reaction and how it is influenced by various factors. For this compound, specific data on reaction kinetics and rate law determination are absent from the literature.
Influence of Temperature, Pressure, and Catalyst Concentration on Reaction Rates
General principles of chemical kinetics indicate that temperature, pressure, and catalyst concentration significantly affect reaction rates. researchgate.netreddit.com Higher temperatures typically increase the kinetic energy of molecules, leading to more frequent and energetic collisions that can overcome the activation energy barrier. researchgate.netreddit.com Similarly, catalyst concentration can directly influence the reaction rate in catalytically controlled processes. However, no published studies provide specific quantitative data or rate laws describing how these parameters influence reactions involving this compound.
Solvent Effects on Reaction Kinetics and Selectivity
The choice of solvent can profoundly impact reaction kinetics and the selectivity of product formation by stabilizing or destabilizing reactants, transition states, and products. maxapress.comdtic.milorganic-chemistry.orgnih.gov Solvents with different polarities can alter the energy landscape of a reaction, thereby affecting its rate and outcome. maxapress.comdtic.milnih.gov Despite the general understanding of these principles, specific experimental studies quantifying solvent effects on the kinetics and selectivity of reactions with this compound have not been reported.
Stereochemical Outcomes and Diastereoselective Control in Reactions
The synthesis of piperidine (B6355638) derivatives often involves the creation of stereocenters, making stereochemical control a critical aspect of their chemistry. rsc.orglookchem.comrsc.org Methodologies for achieving high diastereoselectivity in the synthesis of substituted piperidines are an active area of research. lookchem.com Nevertheless, the literature lacks specific examples and detailed studies on the stereochemical outcomes or the development of diastereoselective control methods for reactions involving this compound.
Structural Modifications and Derivatization Strategies of the Chemical Compound 4 3 Ethylphenethyl Piperidine
Functionalization of the Piperidine (B6355638) Nitrogen Atom
The secondary amine within the piperidine ring is a primary site for chemical modification due to the nucleophilicity of the nitrogen lone pair.
The nitrogen atom of the piperidine ring can readily undergo reactions with various electrophiles to form amides, sulfonamides, and tertiary amines.
Acylation: This reaction involves treating the piperidine with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. mdpi.com Acetic anhydride is a commonly used reagent for introducing an acetyl group. nih.gov This transformation converts the basic secondary amine into a neutral amide functionality, which can significantly alter the compound's physicochemical properties. A variety of acyl groups can be introduced, allowing for extensive structural diversification. nih.gov
Sulfonylation: The synthesis of N-sulfonylated derivatives is achieved by reacting the piperidine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. This reaction yields a stable sulfonamide, a functional group prevalent in many pharmacologically active compounds.
Alkylation: N-alkylation introduces an alkyl group onto the piperidine nitrogen, converting the secondary amine to a tertiary amine. This is commonly accomplished by reacting the piperidine with an alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl (B1604629) chloride). researchgate.netchemicalforums.com Bases like potassium carbonate or triethylamine (B128534) are often used to scavenge the hydrogen halide formed during the reaction. researchgate.net Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, provides an alternative route to N-alkylation. sciencemadness.org
Table 1: Reagents for N-Functionalization of a Piperidine Scaffold
| Reaction Type | Reagent Class | Example Reagent | Functional Group Introduced |
|---|---|---|---|
| Acylation | Acyl Halide | Acetyl chloride | Acetyl (-COCH₃) |
| Acid Anhydride | Propionic anhydride | Propionyl (-COCH₂CH₃) | |
| Sulfonylation | Sulfonyl Chloride | Methanesulfonyl chloride | Mesyl (-SO₂CH₃) |
| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Tosyl (-SO₂C₆H₄CH₃) | |
| Alkylation | Alkyl Halide | Methyl iodide | Methyl (-CH₃) |
Further modifications of the nitrogen atom include oxidation and quaternization, which impart a formal positive charge and significantly increase the polarity of the molecule.
N-Oxidation: Treatment of the N-alkylated (tertiary amine) derivatives of 4-(3-ethylphenethyl)piperidine with an oxidizing agent, such as hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), can yield the corresponding N-oxide. This transformation introduces a highly polar functional group.
Quaternization: The reaction of the piperidine nitrogen with an excess of an alkyl halide leads to the formation of a quaternary ammonium (B1175870) salt. researchgate.netrsc.org This process can occur on either the initial secondary amine or, more commonly, on an N-alkylated tertiary amine derivative. nih.gov The resulting quaternary salt is permanently charged, which drastically alters its biological disposition. The reaction rate can be influenced by the size of the alkyl group on the halide, with larger groups potentially leading to steric hindrance. rsc.org
Modifications of the Phenethyl Moiety
The phenethyl portion of the molecule, specifically the aromatic ring and the ethylenic bridge, offers additional opportunities for derivatization.
The benzene (B151609) ring of the phenethyl group can undergo electrophilic aromatic substitution, a fundamental reaction for functionalizing aromatic systems. uci.edulibretexts.org The regiochemical outcome of these substitutions is directed by the existing substituents on the ring: the ethyl group and the piperidinemethyl alkyl chain. Both are alkyl groups and act as ortho, para-directors, activating the ring towards electrophilic attack. ucalgary.ca
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a molecular halogen (Br₂ or Cl₂) and a Lewis acid catalyst like FeBr₃ or FeCl₃. uci.edu
Friedel-Crafts Alkylation: Introduction of an additional alkyl group using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃).
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride with a Lewis acid catalyst.
The positions most susceptible to substitution would be those ortho and para to the existing alkyl groups, though steric hindrance from the bulky piperidinemethyl chain may influence the product distribution.
Modification of the two-carbon chain linking the piperidine and the phenyl ring is more synthetically challenging but can be envisioned through multi-step sequences. One hypothetical approach could involve the synthesis of analogues with longer or branched alkyl chains, starting from different building blocks. For instance, instead of phenethylamine (B48288), a homologue like 3-phenylpropylamine (B116678) could be used in the initial synthesis to generate a derivative with a three-carbon linker.
Transformations at the Piperidine Ring Carbon Atoms
Direct functionalization of the C-H bonds on the saturated piperidine ring is a challenging but increasingly feasible area of synthetic chemistry. researchgate.net These reactions often require advanced catalytic systems to achieve site-selectivity. nih.govnih.gov
Modern methods, such as rhodium-catalyzed C-H insertion, have been developed to introduce functional groups at specific positions on the piperidine ring. nih.govnih.gov The site of functionalization (e.g., C2, C3, or C4) can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govnih.gov For example, specific rhodium catalysts can direct the insertion of carbene fragments at the C2 or C4 positions. nih.gov While these methods have been demonstrated on N-protected piperidines, they represent a potential strategy for creating novel analogues of this compound by introducing substituents directly onto the heterocyclic ring. nih.gov Regioselective alkylation at the C3 position has also been explored through the formation of an enamide anion intermediate. odu.edu
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetic anhydride |
| Acetyl chloride |
| Benzyl bromide |
| Benzylfentanyl |
| Ethyl bromide |
| Fentanyl |
| Hydrogen peroxide |
| meta-Chloroperoxybenzoic acid (m-CPBA) |
| Methanesulfonyl chloride |
| Methyl iodide |
| Nitric acid |
| p-Toluenesulfonyl chloride |
| Phenethylamine |
| Phenylacetaldehyde |
| Propionyl chloride |
| Sodium borohydride |
| Sodium triacetoxyborohydride |
| Sulfuric acid |
| 4-anilino-N-phenethylpiperidine (ANPP) |
Regioselective Oxidation and Reduction Reactions
Regioselective oxidation and reduction reactions are fundamental tools for the precise functionalization of the this compound molecule. These reactions allow for the introduction or modification of functional groups at specific positions, namely the piperidine ring nitrogen, the α-carbons of the ring, or the benzylic position of the ethyl group on the aromatic ring.
Oxidation Strategies:
The tertiary amine of the piperidine ring is a primary site for oxidation. A common transformation is its conversion to a tertiary amine N-oxide. This can be achieved using various oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
A more advanced strategy for regioselective functionalization involves the controlled formation of an endo-cyclic iminium ion from the piperidine ring. This can be accomplished through a modified Polonovski–Potier reaction, where the initially formed N-oxide is activated with an agent like trifluoroacetic anhydride (TFAA). acs.org This activation facilitates a selective elimination of a proton from one of the α-carbons of the piperidine ring (C2 or C6), generating a reactive iminium ion intermediate. acs.org This intermediate is a powerful electrophile for subsequent reactions. acs.org
Modern photocatalytic methods also offer pathways for the regioselective oxidation of N-protected piperidines. These techniques can generate radical intermediates that lead to hydroxylation at the α- or β-positions of the ring, providing access to otherwise difficult-to-obtain derivatives. chemrxiv.org
| Reaction Type | Reagent(s) | Target Site | Key Intermediate | Potential Product |
|---|---|---|---|---|
| N-Oxidation | H₂O₂ or m-CPBA | Piperidine Nitrogen | N-Oxide | This compound 1-oxide |
| Iminium Ion Formation | 1. m-CPBA 2. Trifluoroacetic Anhydride (TFAA) | Piperidine α-Carbon (C2/C6) | Endo-cyclic N-acyliminium ion | Reactive electrophile for further functionalization |
| Photocatalytic Hydroxylation | Photocatalyst, Oxidant | Piperidine α- or β-Carbon | Carbon-centered radical | Hydroxylated piperidine derivative |
Reduction Strategies:
The this compound molecule is a fully saturated heterocycle, and therefore, reduction reactions are not applicable to its core structure. However, reduction is a critical strategy in the synthesis of this compound from unsaturated precursors. The most common synthetic routes involve the catalytic hydrogenation of a corresponding substituted pyridine (B92270) or the chemical reduction of a pyridinium (B92312) salt. nih.govnih.govorganic-chemistry.org For instance, 4-(3-ethylphenethyl)pyridine can be reduced to the target piperidine using catalysts like palladium on carbon (Pd/C) or rhodium on alumina (B75360) (Rh/Al₂O₃) under a hydrogen atmosphere. nih.gov Asymmetric hydrogenation of pyridinium salt precursors using chiral iridium or rhodium catalysts can yield enantioenriched piperidine derivatives. nih.gov
Alternatively, a piperidone precursor, which contains a ketone functional group on the piperidine ring (e.g., N-substituted-4-piperidone), can be used. The ketone can be reduced to a hydroxyl group using reducing agents like sodium borohydride, or it can be completely removed via methods such as the Wolff-Kishner or Clemmensen reduction to yield the fully saturated piperidine ring.
Carbon-Carbon Bond Formation at Peripheral Positions
Creating new carbon-carbon bonds at the periphery of the this compound structure is crucial for exploring structure-activity relationships. Key peripheral positions include the carbons of the piperidine ring and the aromatic ring.
Functionalization of the Piperidine Ring:
A highly effective method for C-C bond formation on the piperidine ring leverages the electrophilic iminium ion intermediate described previously. Once the endo-cyclic iminium ion is generated, it can be "trapped" by a wide range of carbon-based nucleophiles. acs.org This allows for the regioselective introduction of alkyl, aryl, or other carbon-containing moieties at the C2 or C6 position of the piperidine ring. Suitable nucleophiles include Grignard reagents, organolithium compounds, and enolates. acs.orgyoutube.com
Another powerful strategy involves the direct deprotonation of an N-protected piperidine at the α-position. Using a strong, sterically hindered base such as sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), a proton can be selectively abstracted from the C2 position. youtube.com The resulting organolithium species is a potent nucleophile that can react with various carbon electrophiles, including alkyl halides, aldehydes, or ketones, to form a new C-C bond. youtube.com
Functionalization of the Aromatic Ring:
The 3-ethylphenyl group provides a scaffold for C-C bond formation via electrophilic aromatic substitution (EAS). The existing alkyl substituents (the ethyl group and the phenethylpiperidine group) are ortho-, para-directing and activating. Therefore, reactions like Friedel-Crafts alkylation or acylation can introduce new carbon substituents onto the aromatic ring. However, due to the presence of two activating groups, these reactions may produce a mixture of regioisomers, and achieving high selectivity can be challenging without the use of more advanced directing-group strategies.
| Reaction Site | Strategy | Reagent(s) | Resulting Modification |
|---|---|---|---|
| Piperidine α-Carbon (C2/C6) | Iminium Ion Trapping | 1. N-Oxidation + TFAA 2. Organometallic Nucleophile (e.g., R-MgBr) | Introduction of an alkyl/aryl group at C2/C6 |
| Piperidine α-Carbon (C2) | Directed Deprotonation | 1. s-BuLi/TMEDA 2. Carbon Electrophile (e.g., R-CHO) | Introduction of a hydroxyalkyl group at C2 |
| Aromatic Ring | Friedel-Crafts Acylation | Acyl Chloride (RCOCl), AlCl₃ | Introduction of a ketone group (ortho/para to existing groups) |
Design and Synthesis of Chemically Latent Forms for Research Probes
Chemically latent forms, often referred to as prodrugs, are inactive derivatives of a parent compound that are designed to undergo a chemical or enzymatic transformation in a biological system to release the active molecule. researchgate.netmdpi.com This approach is widely used to create research probes with improved properties, such as enhanced water solubility or the ability to cross biological membranes like the blood-brain barrier. nih.gov
N-Oxide Prodrugs:
The tertiary amine of the piperidine can be oxidized to an N-oxide. nih.gov This transformation masks the basicity of the nitrogen atom, increasing the polarity of the molecule. N-oxides can serve as bioreductive prodrugs; in environments with low oxygen levels (hypoxia), cellular reductases can convert the N-oxide back to the active tertiary amine. nih.gov This strategy can be employed to design probes for studying biological processes in hypoxic tissues.
N-Phosphonooxymethyl Prodrugs:
To significantly enhance aqueous solubility, a common strategy for tertiary amines is the creation of N-phosphonooxymethyl derivatives. umn.edu The synthesis involves the quaternization of the piperidine nitrogen with a reagent like di-tert-butyl chloromethyl phosphate (B84403). The protecting tert-butyl groups are then removed with acid to yield the highly water-soluble phosphate salt. In vivo, this prodrug is a substrate for alkaline phosphatases, which cleave the phosphate group. umn.edu This generates an unstable N-hydroxymethyl intermediate that spontaneously decomposes, releasing the parent tertiary amine, formaldehyde, and inorganic phosphate. umn.edu
Dihydropyridine (B1217469) ↔ Pyridinium Salt System:
For designing probes intended to act within the central nervous system, the dihydropyridine-pyridinium salt system is a well-established brain-targeting strategy. nih.gov In this approach, the parent piperidine drug is first oxidized to its corresponding pyridinium salt. This quaternary salt is then chemically reduced to a neutral, lipophilic 1,4-dihydropyridine (B1200194) derivative. This dihydropyridine form is capable of penetrating the blood-brain barrier. Once inside the brain, it is enzymatically oxidized back to the charged pyridinium salt. This charged species is unable to diffuse back out of the brain, effectively "locking" the compound in the central nervous system, where it can then be slowly converted to the active piperidine compound. nih.gov
| Prodrug Strategy | Promoiety | Activation Mechanism | Primary Advantage |
|---|---|---|---|
| N-Oxide | Oxygen atom on Nitrogen | Enzymatic Reduction (e.g., in hypoxia) | Masks basicity; potential for targeted release |
| N-Phosphonooxymethyl | -CH₂-O-PO(OH)₂ | 1. Enzymatic dephosphorylation 2. Spontaneous chemical breakdown | Greatly increased aqueous solubility |
| Dihydropyridine Carrier | Conversion of piperidine to dihydropyridine | 1. Enzymatic oxidation (in CNS) 2. Slow reduction to active form | Brain targeting and sustained release |
Computational Chemistry and Theoretical Studies of the Chemical Compound 4 3 Ethylphenethyl Piperidine
Molecular Geometry and Conformational Analysis
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to determine the optimized, lowest-energy (ground state) geometry of a molecule. q-chem.combyu.edu DFT, in particular, has become a standard approach due to its balance of computational cost and accuracy in accounting for electron correlation. q-chem.comnih.gov Functionals such as B3LYP, paired with basis sets like 6-31G*, are commonly employed for organic molecules to predict structural parameters. nih.govresearchgate.net
For 4-(3-Ethylphenethyl)piperidine, calculations would be expected to show that the piperidine (B6355638) ring strongly prefers a chair conformation. The bulky 3-ethylphenethyl substituent at the C4 position would be energetically favored in the equatorial position to minimize steric hindrance, specifically avoiding unfavorable 1,3-diaxial interactions that would occur in the axial conformation. whiterose.ac.uk The nitrogen atom's lone pair and hydrogen atom would also occupy specific axial or equatorial positions, with the equatorial position for the hydrogen generally being more stable in the free base. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound (Equatorial Conformer) from DFT Calculations
Note: These are representative values based on standard bond lengths and angles for similar chemical environments and require specific calculations for precise determination.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C-N (piperidine) | ~1.47 Å |
| C-C (piperidine) | ~1.53 Å | |
| C-C (phenethyl) | ~1.51 Å | |
| C=C (aromatic) | ~1.40 Å | |
| Bond Angles | C-N-C (piperidine) | ~111° |
| C-C-C (piperidine) | ~110° | |
| Dihedral Angle | C2-C3-C4-C5 (piperidine) | ~55-60° (Chair) |
Molecular Dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules over time. arxiv.org By simulating these dynamics, researchers can explore the conformational landscape of a molecule, identifying stable and transient conformations and the energy barriers between them. nih.govmdpi.com These simulations employ force fields, such as CHARMM or AMBER, to approximate the potential energy of the system. arxiv.org
Electronic Structure and Reactivity Descriptors
The distribution of electrons within a molecule governs its chemical reactivity, polarity, and intermolecular interactions. Computational methods can provide detailed information about the electronic structure.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. arxiv.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions: the nitrogen atom's lone pair and the π-system of the ethylphenyl ring. The LUMO would likely be distributed over the antibonding orbitals of the aromatic ring. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound
Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.
| Property | Predicted Value (eV) | Implication |
| HOMO Energy | -6.0 to -7.0 | Represents ionization potential; ability to donate electrons. |
| LUMO Energy | -0.5 to -1.5 | Represents electron affinity; ability to accept electrons. |
| HOMO-LUMO Gap | 4.5 to 6.5 | A larger gap indicates higher kinetic stability and lower chemical reactivity. |
An electrostatic potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. chemrxiv.org It is a valuable tool for visualizing charge distribution and predicting noncovalent interactions. dtic.mil Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net
The ESP map of this compound would show a distinct region of negative potential around the nitrogen atom, corresponding to its lone pair of electrons. The π-electron cloud of the phenyl ring would also exhibit negative potential above and below the plane of the ring. dtic.mil Conversely, a region of positive potential would be located around the hydrogen atom attached to the nitrogen (the N-H proton), making it a potential hydrogen bond donor. This charge distribution is critical for understanding how the molecule might interact with biological targets or other molecules. byu.edu
Spectroscopic Property Predictions
Computational chemistry can be used to predict various spectroscopic properties, which can then be compared with experimental results to confirm the molecule's structure. Methods like DFT can calculate the magnetic shielding of atomic nuclei to predict Nuclear Magnetic Resonance (NMR) chemical shifts and compute vibrational frequencies to predict Infrared (IR) spectra.
For this compound, theoretical calculations would predict specific ¹H and ¹³C NMR chemical shifts for each unique proton and carbon atom. For instance, the protons on the carbon adjacent to the nitrogen in the piperidine ring would have a characteristic predicted shift. Similarly, the vibrational frequencies corresponding to specific bond stretches and bends, such as the N-H stretch, C-H stretches (aliphatic and aromatic), and C=C aromatic ring stretches, could be calculated to generate a theoretical IR spectrum.
Table 3: Representative Predicted Spectroscopic Data for this compound
Note: These are example predictions. Actual values require specific, high-level computational analysis.
| Spectroscopy | Feature | Predicted Value |
| ¹H NMR | N-H proton | ~1.5 - 2.5 ppm |
| Aromatic protons | ~7.0 - 7.3 ppm | |
| Piperidine ring protons | ~1.5 - 3.0 ppm | |
| ¹³C NMR | Aromatic carbons | ~125 - 145 ppm |
| Piperidine ring carbons | ~25 - 50 ppm | |
| IR Spectroscopy | N-H stretch | ~3300 - 3400 cm⁻¹ |
| Aromatic C-H stretch | ~3000 - 3100 cm⁻¹ | |
| Aliphatic C-H stretch | ~2850 - 2960 cm⁻¹ |
Theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectral Calculations
There are no specific theoretical Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectral calculations for this compound found in the current body of scientific literature.
Theoretical NMR chemical shifts (¹H and ¹³C) and coupling constants for piperidine-containing molecules are often calculated using methods like DFT. researchgate.net These calculations, when compared with experimental data, help in the detailed structural elucidation and conformational analysis of the molecule. researchgate.net Similarly, theoretical IR spectroscopy, typically performed using DFT calculations, predicts the vibrational frequencies of a molecule. researchgate.net These predicted frequencies are then compared with experimental IR spectra to assign specific vibrational modes to the observed absorption bands. nih.govrsc.org
Without dedicated computational studies for this compound, no data tables for theoretical NMR and IR spectra can be generated.
UV-Vis Absorption and Fluorescence Property Modeling
Specific modeling of the Ultraviolet-Visible (UV-Vis) absorption and fluorescence properties for this compound has not been reported in the reviewed scientific literature.
Computational studies on other substituted piperidine and naphthalimide derivatives have employed methods like Time-Dependent Density Functional Theory (TD-DFT) to model their electronic absorption and emission spectra. nih.govmdpi.comnih.gov These studies investigate how solvent polarity and structural modifications influence the photophysical properties, such as solvatochromism and fluorescence quantum yields. nih.govnih.gov Such computational modeling is crucial for the rational design of fluorescent probes and materials. researchgate.netresearchgate.net
As no such modeling has been performed for this compound, no data on its theoretical UV-Vis absorption or fluorescence properties can be presented.
Reaction Pathway Modeling and Transition State Analysis
There is no information available in the scientific literature regarding reaction pathway modeling or transition state analysis specifically for this compound.
Reaction pathway modeling for reactions involving piperidine derivatives, such as piperidinolysis, has been investigated using computational methods to elucidate reaction mechanisms. researchgate.net These studies often involve locating transition state structures and calculating activation energies to understand the kinetics and thermodynamics of the reaction. researchgate.net For instance, the metabolism of piperidine derivatives has been studied through models that propose reaction pathways via intermediates like iminium ions. nih.gov
In the absence of any computational research on the reaction pathways of this compound, no data on its potential reaction mechanisms or transition states can be provided.
Advanced Analytical Methodologies for Research on the Chemical Compound 4 3 Ethylphenethyl Piperidine
Chromatographic Techniques for Purity Assessment and Isomeric Separation
Chromatographic methods are fundamental in determining the purity of 4-(3-Ethylphenethyl)piperidine and separating any potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary techniques employed for these purposes.
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas chromatography is a powerful technique for analyzing volatile compounds and impurities. iu.edu However, direct GC analysis of secondary amines like this compound can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the GC column. nih.gov To overcome these issues, derivatization is often employed to convert the amine into a less polar, more volatile derivative. researchgate.netgcms.cz
Common derivatization strategies for primary and secondary amines include acylation, for example, with reagents like pentafluorobenzoyl chloride (PFBOC) or trifluoroacetic anhydride (B1165640) (TFAA). researchgate.netgcms.cz These reagents react with the secondary amine of the piperidine (B6355638) ring to form stable, volatile amides that exhibit excellent chromatographic properties. ojp.gov The resulting derivatives, particularly fluorinated ones, are highly sensitive to electron capture detection (ECD), though flame ionization detection (FID) is also commonly used. gcms.cz
A typical GC method would utilize a capillary column with a non-polar or mid-polarity stationary phase. The selection of the column and temperature program is optimized to ensure the separation of the derivatized analyte from any volatile impurities or byproducts from the derivatization reaction.
Interactive Table: Illustrative GC Method Parameters for a Derivatized Analyte
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Derivatization Reagent | Pentafluorobenzoyl chloride (PFBOC) | Creates a stable, volatile derivative suitable for GC analysis. researchgate.net |
| GC Column | DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A versatile, non-polar column providing good separation for a wide range of compounds. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium or Hydrogen | Inert gases used to carry the sample through the column. |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min | Separates compounds based on their boiling points and interactions with the stationary phase. |
| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) | FID is a universal detector for organic compounds; ECD is highly sensitive to halogenated derivatives. gcms.cz |
Chiral Chromatography for Enantiomeric Excess Determination
The determination of enantiomeric excess (ee) is critical for chiral compounds. chemistrysteps.comwikipedia.orgyoutube.com However, the parent compound this compound is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it exists as a single structure, not as a pair of enantiomers.
In the context of related research, if a chiral center were introduced into the molecule—for instance, through substitution at the 2, 3, 5, or 6 positions of the piperidine ring, or on the ethylphenethyl sidechain—the resulting enantiomers would require separation and quantification. nih.govnih.gov Chiral chromatography, typically using HPLC with a chiral stationary phase (CSP), is the most common method for this purpose. heraldopenaccess.usresearchgate.net
CSPs are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation. acs.org These stationary phases are often based on derivatives of polysaccharides (like cellulose (B213188) or amylose), cyclodextrins, or proteins. google.com The mobile phase, typically a mixture of alkanes (e.g., hexane) and an alcohol modifier (e.g., isopropanol), is optimized to achieve the best resolution between the enantiomeric peaks. google.com The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram. chemistrysteps.com
Interactive Table: Common Chiral Stationary Phases for Amine Separation
| CSP Type | Selector Example | Typical Applications |
|---|---|---|
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Broad applicability for a wide range of chiral compounds, including amines. acs.org |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Often provides complementary selectivity to amylose-based phases. |
| Protein-based | Alpha-1-acid glycoprotein (B1211001) (AGP) | Effective for the separation of chiral basic and acidic compounds. google.com |
| Cyclodextrin-based | Beta-cyclodextrin derivatives | Separates enantiomers based on inclusion complexation. |
Mass Spectrometry for Structural Elucidation and Trace Analysis in Research Matrices
Mass spectrometry (MS) is an indispensable tool for the structural analysis of this compound, providing information on its molecular weight, elemental composition, and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. nih.govmeasurlabs.comresearchgate.net For small molecules, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass with an accuracy of less than 5 parts per million (ppm), allowing for the unambiguous assignment of a molecular formula. acs.orgnih.gov
The molecular formula for this compound is C₁₅H₂₃N. HRMS can distinguish its exact mass from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). This capability is fundamental for confirming the identity of the synthesized compound and for identifying unknown metabolites or impurities in research samples.
Interactive Table: Exact Mass Calculation for C₁₅H₂₃N
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃N |
| Nominal Mass | 217 Da |
| Monoisotopic Mass (Calculated) | 217.18305 Da |
| Potential Isobaric Interference (e.g., C₁₄H₂₁NO) | 219.16231 Da (Nominal Mass 219) |
| Required Mass Accuracy | < 5 ppm for unambiguous formula assignment. acs.org |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a technique used to study the fragmentation of a selected precursor ion, providing detailed structural information. nationalmaglab.orgresearchgate.net In an MS/MS experiment, the protonated molecule of this compound, [M+H]⁺ (m/z 218.19), is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions are analyzed to elucidate the compound's structure. nih.gov
The fragmentation of phenethylamine (B48288) and piperidine-containing structures is well-characterized. researchgate.netnih.gov For this compound, fragmentation is expected to occur at several key bonds. The most probable fragmentation pathways include:
Benzylic Cleavage: The bond between the two carbons of the ethyl bridge is prone to cleavage, which is a characteristic fragmentation for phenethylamines. cdnsciencepub.comthieme-connect.deyoutube.com This would lead to the formation of a stable 3-ethylbenzyl cation or a related tropylium (B1234903) ion.
Cleavage adjacent to Nitrogen: The bond between the piperidine ring and the phenethyl side chain can cleave, leading to fragments corresponding to the piperidine ring or the side chain. wvu.eduwvu.eduresearchgate.net
Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, often through the loss of small neutral molecules. nih.gov
Interactive Table: Predicted MS/MS Fragments of Protonated this compound ([C₁₅H₂₄N]⁺, m/z 218.19)
| Predicted m/z | Proposed Fragment Formula | Proposed Fragmentation Pathway |
|---|---|---|
| 119.09 | [C₉H₁₁]⁺ | Benzylic cleavage, forming a 3-ethylbenzyl/tropylium ion. thieme-connect.de |
| 99.10 | [C₅H₁₁N₂]⁺ or similar | Cleavage of the C-C bond alpha to the piperidine ring, with charge retention on the piperidine-CH₂ fragment. |
| 84.08 | [C₅H₁₀N]⁺ | Cleavage of the bond between the piperidine ring and the side chain. |
| 120.10 | [C₈H₁₀N]⁺ | Cleavage of the benzylic C-C bond with charge retention on the amine-containing fragment. |
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are paramount for the detailed structural elucidation of organic molecules. For a compound like this compound, which possesses both aliphatic and aromatic moieties, a combination of advanced one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, alongside single crystal X-ray diffraction, provides a complete picture of its molecular architecture in both solution and the solid state.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC)
Multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, which can be challenging in complex molecules due to signal overlap in 1D spectra. Techniques such as COSY, HSQC, and HMBC reveal through-bond correlations between nuclei, allowing for a stepwise construction of the molecular framework.
Correlated Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For the this compound structure, COSY would reveal correlations between adjacent protons in the ethyl group, the phenethyl chain, and within the piperidine ring, allowing for the mapping of proton-proton connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to (¹J coupling). nist.gov This is crucial for assigning the carbon signals of the piperidine ring, the ethylphenethyl side chain, and the aromatic ring by linking them to their corresponding, and often more easily assigned, proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations between protons and carbons, typically over two or three bonds (²J or ³J). nist.gov This technique is instrumental in connecting different fragments of the molecule. For instance, it would show correlations between the benzylic protons of the phenethyl group and the carbons of the aromatic ring, as well as between the protons on the piperidine ring adjacent to the nitrogen and the carbons of the phenethyl chain, thus confirming the connectivity of the entire structure. nist.gov
The following table illustrates the typical ¹H and ¹³C NMR chemical shift assignments for the N-(2-phenylethyl)piperidine moiety, based on the analysis of fentanyl. researchgate.net
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Piperidine-2,6 (axial) | 2.76 | 52.97 | C4, C7, C8 |
| Piperidine-2,6 (equatorial) | 3.01 | 52.97 | C4, C7, C8 |
| Piperidine-3,5 (axial) | 1.48 | 31.31 | C2, C4, C5 |
| Piperidine-3,5 (equatorial) | 2.01 | 31.31 | C2, C4, C5 |
| Piperidine-4 | 4.60 | 50.15 | C2, C3, C5, C6 |
| N-CH₂ (C7) | 2.85 | 60.10 | C2, C6, C8, C9 |
| Phenethyl-CH₂ (C8) | 2.85 | 33.60 | C7, C9, C10, C14 |
| Phenyl-C9 | - | 139.69 | - |
| Phenyl-C10,14 | 7.29 | 128.70 | C8, C9, C11, C12 |
| Phenyl-C11,13 | 7.21 | 128.32 | C9, C10, C12, C14 |
| Phenyl-C12 | 7.17 | 125.96 | C10, C11, C13, C14 |
Data is based on the analysis of the structurally similar compound, fentanyl, and serves as a representative example. researchgate.net
Single Crystal X-ray Diffraction for Solid-State Structure Determination
For piperidine derivatives, SCXRD can confirm the chair conformation of the piperidine ring, which is generally the most stable arrangement. It also reveals the orientation of substituents on the ring (axial vs. equatorial). While a crystal structure for this compound is not publicly documented, studies on analogous compounds like fentanyl hydrochloride provide valuable insights. researchgate.net In the crystal structure of fentanyl HCl, the piperidine ring adopts a chair conformation, and the protonation occurs on the piperidine nitrogen. researchgate.net
The crystallographic data for a representative N-phenethylpiperidine derivative, fentanyl hydrochloride, is presented below to illustrate the type of information obtained from an SCXRD experiment.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.234 |
| b (Å) | 29.876 |
| c (Å) | 12.543 |
| β (°) | 108.98 |
| Volume (ų) | 3987.5 |
| Z (molecules/unit cell) | 8 |
Data obtained from the crystallographic analysis of fentanyl hydrochloride, a structurally related compound. researchgate.net
Quantitative Analysis in Chemical Research and Process Development
Accurate quantitative analysis is essential during the synthesis and development of a chemical compound to determine its purity, concentration in solutions, and to monitor the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for this purpose.
For compounds like this compound, which possess a basic nitrogen atom and UV-active aromatic ring, both HPLC and GC are suitable methods.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a widely used method for the quantification of piperidine-containing compounds. nih.gov The method's performance is evaluated through a validation process that assesses its linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). For compounds lacking a strong chromophore, derivatization with a UV-active agent like 4-toluenesulfonyl chloride can be employed. nih.gov Alternatively, detectors like Charged Aerosol Detectors (CAD) can be used for compounds without a UV chromophore. epa.govresearchgate.net
A typical validation summary for an HPLC method for a piperidine derivative might look as follows:
| Validation Parameter | Typical Performance Metric |
| Linearity Range | 0.4 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.44 µg/mL |
| Accuracy (Recovery %) | 98 - 102% |
| Precision (RSD %) | < 2% |
Data represents typical validation parameters for HPLC analysis of piperidine derivatives. nih.gov
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the separation and quantification of volatile or semi-volatile compounds. cfsre.org For polar compounds like piperidines, derivatization may sometimes be necessary to improve chromatographic peak shape and thermal stability. The high sensitivity and selectivity of GC-MS make it particularly suitable for trace analysis and impurity profiling. Method validation for GC-MS involves similar parameters to HPLC, ensuring the reliability of the quantitative data. nih.gov
Potential Research Applications of the Chemical Compound 4 3 Ethylphenethyl Piperidine and Its Derivatives in Non Clinical Contexts
As a Scaffold in Materials Science and Engineering
The robust and versatile nature of the piperidine (B6355638) ring makes it an attractive component for the design and synthesis of advanced materials. Its ability to be functionalized at the nitrogen atom or on the carbon ring allows for its integration into larger molecular and macromolecular structures, imparting specific chemical and physical properties.
The piperidine scaffold can be chemically modified and incorporated as a monomeric unit into polymerization reactions, leading to the creation of functional polymers with tailored properties. Researchers have synthesized novel temperature-responsive polymers using piperidine derivatives like N-acryloyl-nipecotamide and N-acryloyl-isonipecotamide through reversible addition-fragmentation chain-transfer (RAFT) polymerization. nih.gov The resulting polymers, such as poly(N-acryloyl-nipecotamide), exhibit an upper critical solution temperature (UCST) in phosphate-buffered saline, a property influenced by the polymer's molecular weight and concentration. nih.gov This behavior is driven by the formation of inter- and intramolecular hydrogen bonds among the polymer chains, demonstrating how the position of functional groups on the piperidine ring can dictate the macroscopic properties of the polymer. nih.gov
Another approach involves the synthesis of monomers such as 1-chloro-3-piperidine-2-propylmethacrylate, which can undergo radical polymerization to form crosslinked high-molecular-weight compounds. researchcommons.orgresearchcommons.org The kinetics of such polymerization processes are influenced by factors like monomer concentration and the nature of the solvent. researchcommons.orgresearchcommons.org Furthermore, piperidine derivatives can be blended with other polymers to create functional materials. For instance, 3-oxo-3-(piperidin-1-yl)propanenitrile has been incorporated into sodium alginate/poly(vinyl alcohol) films. nih.gov These composite films exhibit smooth, homogenous surfaces and show potential as bioactive materials, where the piperidine compound enhances the thermal stability of the polymer network. nih.gov
Table 1: Examples of Piperidine Derivatives in Polymeric Architectures
| Piperidine Derivative | Polymer Type | Key Feature/Application | Source(s) |
|---|---|---|---|
| N-acryloyl-nipecotamide | Polyacrylamide | Temperature-responsive (UCST) behavior | nih.gov |
| 1-chloro-3-piperidine-2-propylmethacrylate | Polymethacrylate | Forms crosslinked polymers for functional materials | researchcommons.orgresearchcommons.org |
The nitrogen atom in the piperidine ring, being a Lewis base, can donate its lone pair of electrons to coordinate with metal ions, making piperidine derivatives valuable ligands in coordination chemistry. nsu.ru This interaction is fundamental to the construction of both discrete metal complexes and extended coordination polymers. For example, piperidine and its analogs have been used in zinc(II)-mediated reactions to form amidine complexes, showcasing the direct involvement of the piperidine nitrogen in coordinating with the metal center. rsc.org
Beyond single metal ion coordination, piperidine derivatives are effective building blocks for creating larger, ordered structures known as supramolecular assemblies. These assemblies are held together by non-covalent interactions, primarily hydrogen bonds. Research has shown that piperidone derivatives can self-assemble with dicarboxylic acids to form H-shaped, hydrogen-bonded synthons. nih.gov In these structures, strong intermolecular N(+)-H···(-)OOC hydrogen bonds link two protonated piperidinium (B107235) cations with a bridging dicarboxylate anion. nih.gov Similarly, silver(I) complexes with piperidine-containing ligands have been shown to form extensive supramolecular dimers stabilized by hydrogen bonding. acs.org The predictable geometry and hydrogen-bonding capabilities of the piperidine moiety allow for the rational design of these complex, multi-component crystalline structures. nih.govrsc.org
Table 2: Piperidine Derivatives in Coordination and Supramolecular Chemistry
| Piperidine Derivative | Partner Species | Resulting Structure | Key Interaction(s) | Source(s) |
|---|---|---|---|---|
| (E,E)-3,5-bis[4-(diethylamino)benzylidene]-4-piperidone | Dicarboxylic acids | Supramolecular H-shaped synthon | N(+)-H···(-)OOC hydrogen bonds | nih.gov |
| N-Piperidine-(5-acetylbarbituric)-hydrazine-1-carbothioamide | Silver(I) Nitrate | Supramolecular dimer complex | Metal coordination, Hydrogen bonding | acs.org |
Role in Catalysis and Organocatalysis
The basicity of the piperidine nitrogen makes it a suitable candidate for use in catalysis, particularly in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions. ijnrd.org
Piperidine itself is an effective organo-base catalyst for various organic transformations. researchgate.net It has been successfully employed in multi-component reactions for the synthesis of complex heterocyclic structures like 1,4-dihydropyridines. researchgate.net In these reactions, piperidine catalyzes a sequence of tandem reactions, including Knoevenagel condensation, Michael addition, and intramolecular nucleophilic additions, all under ambient conditions. researchgate.net Its efficiency, low cost, and metal-free nature make it an attractive catalyst from a green chemistry perspective. researchgate.net The piperidine scaffold is also utilized in more complex catalytic systems. For instance, it has been used to facilitate cascade aza-Cope/aza-Prins cyclization reactions to produce other substituted piperidines. researchgate.net The rational design of more complex organocatalysts often involves modulating the steric and electronic properties of the piperidine ring to achieve high stereoselectivity in asymmetric reactions. nih.gov
While piperidine can act as a homogeneous catalyst, a significant challenge in such systems is the separation of the catalyst from the reaction products. researchgate.net To overcome this, the piperidine moiety can be immobilized onto a solid support to create a heterogeneous catalyst. Researchers have successfully functionalized iron oxide (Fe3O4) nanoparticles with piperidine-4-carboxylic acid. researchgate.net This creates a novel organic-inorganic hybrid material that functions as a magnetically recyclable heterogeneous catalyst. researchgate.net The key advantage is that the catalyst can be easily removed from the reaction mixture using an external magnet and reused multiple times without significant loss of activity. nih.govresearchgate.net This approach combines the catalytic activity of the piperidine moiety with the practical benefits of easy separation and improved sustainability. researchgate.net Polymer-bound piperidine is another example where the catalytic unit is attached to a solid support, simplifying purification in organic synthesis. sigmaaldrich.com
Use as Chemical Probes for Biochemical Mechanism Elucidation (in vitro, non-human)
In non-clinical, in vitro settings, derivatives of 4-(3-ethylphenethyl)piperidine and related structures serve as valuable chemical probes to investigate and understand fundamental biochemical processes. By interacting with specific biological targets like enzymes or receptors, these compounds can help elucidate their function, structure, and mechanism of action.
Piperidine derivatives have been synthesized to act as dual inhibitors of acetylcholinesterase (AChE) and β-amyloid peptide aggregation. nih.gov In vitro assays with these compounds help to probe the catalytic and peripheral anionic sites of the AChE enzyme, providing insights into the enzyme's role in amyloid peptide aggregation. nih.govajchem-a.com Molecular docking models based on the inhibitory activity of these probes can reveal specific interactions, such as π-π stacking between the probe and key amino acid residues like tryptophan in the enzyme's active site. nih.gov
Furthermore, conformationally restricted piperidine analogues are designed to understand receptor-ligand interactions. Bridged piperidines, where the ring's flexibility is constrained, have been developed as antagonists for the P2Y14 receptor. nih.gov By comparing the binding affinities of these rigid analogues, researchers can map the conformational requirements of the receptor's binding pocket. nih.gov Similarly, aminoethyl-substituted piperidine derivatives have been synthesized as selective ligands for sigma-1 (σ1) receptors, allowing for the characterization of this receptor type. nih.gov The synthesis of piperidine nucleosides as mimics of bioactive compounds like Immucillins allows for the study of the conformational requirements of biological targets, such as viral enzymes. mdpi.com In cell-based in vitro studies, compounds like {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives have been used to study their effects on cell cycle and apoptosis in human leukemia cell lines, thereby helping to elucidate the biochemical pathways involved in programmed cell death. researchgate.net
Table 3: Piperidine Derivatives as In Vitro Chemical Probes
| Piperidine Derivative Probe | Biological Target / Process | In Vitro Finding / Mechanism Elucidated | Source(s) |
|---|---|---|---|
| Benzohydryl piperidine esters | Acetylcholinesterase (AChE) & Aβ aggregation | Probing of catalytic and peripheral sites of AChE; elucidation of enzyme-induced Aβ aggregation. | nih.gov |
| Bridged piperidine naphthalenes | P2Y14 Receptor | Mapping of the receptor's binding pocket by assessing conformational constraints on binding affinity. | nih.gov |
| 4-(2-Aminoethyl)piperidines | Sigma-1 (σ1) Receptor | Characterization of ligand-receptor interactions and selectivity. | nih.gov |
| 4-(3-(Piperidin-4-yl)propyl)piperidine amides | Apoptosis in leukemia cells | Investigation of cellular pathways leading to apoptosis through cell cycle analysis and DNA fragmentation assays. | researchgate.net |
Ligand Binding Studies in Model Enzymatic Systems
While specific enzymatic binding data for this compound is not extensively documented in public literature, the broader class of piperidine derivatives has been widely studied to probe enzyme active sites. These compounds are used as research tools to understand enzyme kinetics, map binding pockets, and validate computational models. For instance, various synthetic piperidine derivatives have been evaluated as inhibitors of enzymes like cholinesterases and pancreatic lipase (B570770) in in vitro assays. researchgate.netmdpi.com
In such studies, researchers synthesize a series of related compounds, often modifying substituents on the piperidine or associated aromatic rings, to establish structure-activity relationships (SAR). The inhibitory potential is typically quantified by determining the half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to reduce the enzyme's activity by 50%. Kinetic analysis can further reveal the mode of inhibition (e.g., competitive, non-competitive). researchgate.net These fundamental studies are crucial for understanding the molecular forces—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that govern ligand-enzyme recognition.
Table 1: Examples of Piperidine Derivatives in Model Enzymatic System Assays Note: The following data is for structurally related piperidine compounds and serves to illustrate the nature of research in this area.
| Compound Class | Target Enzyme | Reported Activity (IC50) |
| Benzimidazole-Piperidine Hybrids | Acetylcholinesterase (AChE) | 19.44 ± 0.60 µM to 36.05 ± 0.4 µM |
| Benzimidazole-Piperidine Hybrids | Butyrylcholinesterase (BuChE) | 21.57 ± 0.61 µM to 39.55 ± 0.03 µM |
| Novel Piperidine Derivatives | Pancreatic Lipase (PL) | 0.143 ± 0.001 mg/mL (for most active derivative) |
Data sourced from references researchgate.netmdpi.com.
Exploration of Interaction with Isolated Protein Targets
Beyond enzymes, piperidine-based scaffolds are instrumental in exploring interactions with other isolated protein targets, such as receptors. The phenethylpiperidine core is a key feature in ligands designed to probe receptor binding sites. Molecular docking and radioligand displacement assays are common techniques used to investigate these interactions. malayajournal.orgnih.gov
For example, extensive research has been conducted on derivatives of N-phenethylpiperidine for their affinity towards sigma (σ) receptors. nih.govnih.gov These studies measure the binding affinity (Ki), which reflects the concentration of a ligand that will bind to half the available receptor sites at equilibrium. By comparing the Ki values of different derivatives, researchers can deduce which parts of the molecule are critical for binding. Molecular dynamics simulations often complement these experimental studies to visualize the binding pose and identify key interactions with amino acid residues within the protein's binding pocket, such as salt bridges with acidic residues like Aspartate or cation-π interactions with aromatic residues like Tyrosine and Phenylalanine. nih.govnih.gov
Precursor for Complex Organic Molecule Synthesis (excluding drug clinical development)
The this compound structure is a valuable starting material in synthetic organic chemistry due to its functional handles—the secondary amine of the piperidine ring and the potential for electrophilic substitution on the aromatic ring.
Building Block for Natural Product Synthesis
The piperidine ring is a ubiquitous structural motif in a vast family of natural products known as piperidine alkaloids. researchgate.net These compounds often exhibit complex stereochemistry and diverse biological activities. Synthetic chemists utilize simpler, functionalized piperidines as key building blocks to construct these more intricate molecular architectures. nih.gov A phenethyl-substituted piperidine could serve as a precursor for alkaloids that feature a C2-aryl side chain, which is a common structural element. Synthetic strategies often involve reactions like the Dieckmann condensation to form the piperidine ring, followed by functionalization to achieve the final natural product target. researchgate.netdtic.mil
Intermediate in the Development of Novel Chemical Scaffolds
The this compound framework serves as an excellent intermediate for creating novel, more complex chemical scaffolds for research purposes. The secondary amine is readily functionalized via N-alkylation, acylation, or arylation, allowing for the attachment of diverse chemical groups. nih.govussc.gov For example, the N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) structures are well-established precursors in the synthesis of the 4-anilinopiperidine class of compounds. researchgate.netunodc.org By varying the reactants at each stage, a library of new molecules with distinct three-dimensional shapes and properties can be generated from this core scaffold.
Table 2: Representative Synthetic Step Utilizing a Phenethylpiperidine Precursor This table illustrates a fundamental reaction for modifying the phenethylpiperidine scaffold.
| Reaction | Reactants | Conditions | Product |
| N-Alkylation | Piperidin-4-one, 2-Phenethyl bromide | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) | N-phenethylpiperidin-4-one (NPP) |
| Reductive Amination | N-phenethylpiperidin-4-one (NPP), Aniline (B41778) | Reducing agent (e.g., NaBH(OAc)3) | 4-anilino-N-phenethylpiperidine (ANPP) |
Synthetic schemes adapted from references nih.govajrconline.org.
Environmental Chemistry Considerations (e.g., fate in chemical waste)
While specific environmental fate studies on this compound are not available, its likely behavior in chemical waste streams and the environment can be inferred from the known degradation pathways of its constituent parts: the piperidine ring and the ethyl-substituted phenethyl group.
Chemical Stability and Degradation Pathways in Environmental Models
Ethylphenethyl Moiety: The ethylbenzene (B125841) portion of the molecule is susceptible to microbial degradation under both aerobic and anaerobic conditions. advancechemjournal.com Aerobic pathways often initiate via oxidation of the ethyl group to form an alcohol, followed by further oxidation, or through dioxygenase-catalyzed attack on the aromatic ring to form catechol-like intermediates. ethz.chresearchgate.net These intermediates are then funneled into central metabolic pathways and eventually mineralized to CO2. Anaerobic degradation can also occur, though typically at a slower rate. nih.govnih.gov
Piperidine Ring: Saturated heterocyclic rings like piperidine are generally more resistant to environmental degradation than their aromatic counterparts. mdpi.comresearchgate.net The piperidine ring itself is a natural compound found in some plants and is formed endogenously in the human body. nih.gov However, in a waste context, its degradation would likely depend on specialized microorganisms. Potential degradation pathways could include N-dealkylation (cleavage of the phenethyl group from the nitrogen) or enzymatic ring-opening reactions, although these processes may be slow.
Adsorption and Sorption Properties in Chemical Systems
The chemical compound this compound, along with its derivatives, possesses distinct structural features that suggest a range of potential adsorption and sorption behaviors in various chemical systems. The presence of a basic piperidine ring, a non-polar ethylphenethyl group, and the potential for further functionalization allows for multifaceted interactions with different solid surfaces. These properties are of interest in non-clinical applications such as chemical separations, purification processes, and environmental remediation. While direct studies on this compound are limited, the adsorption characteristics can be inferred from research on analogous compounds, including piperidine, aromatic amines, and phenethylamine (B48288) derivatives.
The primary mechanisms governing the adsorption of this compound and its derivatives are expected to include:
Acid-Base Interactions: The nitrogen atom in the piperidine ring is basic and can be protonated. This allows for strong electrostatic interactions with acidic surfaces.
Van der Waals Forces and Hydrophobic Interactions: The non-polar 3-ethylphenethyl substituent can engage in van der Waals forces and hydrophobic interactions with non-polar or hydrophobic surfaces.
Hydrogen Bonding: The amine group in the piperidine ring can act as a hydrogen bond acceptor, and if protonated, as a hydrogen bond donor.
Adsorption on Polar Surfaces (e.g., Silica (B1680970) Gel)
Silica gel is a common adsorbent with a surface rich in silanol (B1196071) groups (Si-OH), which are weakly acidic. The adsorption of piperidine-containing compounds on silica is well-documented. For instance, studies on the adsorption of piperidine itself onto hydrated silica surfaces have shown that it can be strongly chemisorbed. osu.edunih.gov This occurs through the protonation of the piperidine molecule by the surface silanol groups. osu.edunih.gov
Adsorption on Non-Polar Surfaces (e.g., Activated Carbon)
Activated carbon is a highly porous adsorbent with a large surface area that is predominantly non-polar. It is effective in adsorbing organic molecules from both gas and liquid phases, primarily through van der Waals forces and hydrophobic interactions.
The 3-ethylphenethyl group of this compound would be the primary driver for adsorption on activated carbon. This non-polar tail would readily interact with the graphitic surface of the activated carbon. The piperidine ring, being more polar, would have a weaker interaction. The adsorption of such a molecule from an aqueous solution onto activated carbon would be highly favorable due to the hydrophobic effect.
Research on the adsorption of aromatic amines on activated carbon has shown that these compounds are effectively removed from aqueous solutions. The adsorption capacity is influenced by factors such as the molecular weight, polarity, and the presence of functional groups. It is reasonable to expect that this compound and its derivatives would exhibit significant adsorption on activated carbon.
Sorption in Ion-Exchange Systems
Due to the basic nature of the piperidine ring, this compound can be readily protonated to form a cation. This makes it a suitable candidate for removal from solutions using cation-exchange resins. These resins typically contain acidic functional groups, such as sulfonic acid (-SO3H) or carboxylic acid (-COOH) groups, which are negatively charged at neutral or acidic pH.
The sorption process would involve the exchange of the protonated this compound cation with the counter-ions (e.g., H⁺, Na⁺) on the resin. The strength of this interaction would depend on the pH of the solution and the pKa of the compound.
The potential for this compound and its derivatives to be used in such systems is supported by studies on the solid-phase extraction of basic drugs and alkaloids, many of which contain piperidine or similar basic nitrogen heterocycles.
Illustrative Adsorption Data for Structurally Similar Compounds
Table 1: Hypothetical Adsorption Isotherm Data for a Phenethylpiperidine Derivative on Activated Carbon
| Equilibrium Concentration (mg/L) | Amount Adsorbed (mg/g) |
| 5 | 25 |
| 10 | 45 |
| 20 | 70 |
| 50 | 110 |
| 100 | 150 |
This table illustrates the expected increase in adsorption of a non-polar piperidine derivative on activated carbon as the concentration in solution increases, which is characteristic of favorable adsorption processes.
Table 2: Hypothetical Effect of pH on the Sorption of a Piperidine Derivative on a Cation-Exchange Resin
| pH | Sorption Efficiency (%) |
| 2 | 98 |
| 4 | 95 |
| 6 | 85 |
| 8 | 50 |
| 10 | 20 |
This table demonstrates the expected trend of high sorption efficiency at acidic pH where the piperidine derivative is fully protonated, and a decrease in efficiency as the pH becomes more basic and the compound is deprotonated.
Future Research Directions and Unaddressed Challenges for the Chemical Compound 4 3 Ethylphenethyl Piperidine
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of highly substituted piperidines is a critical task in organic chemistry. ajchem-a.com Current synthetic routes to 4-substituted piperidines often rely on multi-step processes that may involve harsh reaction conditions or the use of hazardous reagents. nih.gov Future research should prioritize the development of more efficient and environmentally benign synthetic strategies for 4-(3-Ethylphenethyl)piperidine and its analogs.
Key areas for exploration include:
Green Chemistry Approaches : The development of synthetic methods that align with the principles of green chemistry is paramount. unibo.it This includes the use of water as a solvent, non-toxic catalysts, and solvent-free reaction conditions to minimize environmental impact. ajchem-a.comacgpubs.org For instance, catalyst-free, three-component condensation reactions in water have been successfully employed for other piperidine (B6355638) derivatives and could be adapted. ajchem-a.com Another avenue involves replacing hazardous reagents, such as the piperidine used for Fmoc removal in peptide synthesis, with more sustainable alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA). rsc.org
Catalytic Hydrogenation : The hydrogenation of pyridine (B92270) precursors is a common method for piperidine synthesis. nih.gov Future work could focus on developing novel, highly efficient, and stereoselective catalysts for the hydrogenation of a corresponding pyridine precursor to this compound. Research into non-metal alternatives, such as borenium ions with hydrosilanes, could offer milder reaction conditions. mdpi.comnih.gov
[5+1] Annulation Methods : Hydrogen-borrowing [5+1] annulation techniques, which form two new C-N bonds in a stereoselective manner, represent a powerful strategy for constructing the piperidine ring. nih.gov Applying this methodology could provide a convergent and atom-economical route to the target compound.
Modular and Streamlined Synthesis : Recently developed modular strategies that combine biocatalytic C-H oxidation and radical cross-coupling have shown promise in dramatically reducing the number of steps required to synthesize complex piperidines. news-medical.net Adopting such a two-step, modular approach could significantly improve the efficiency and cost-effectiveness of producing this compound. news-medical.net
| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Challenges |
| Green Chemistry | Reduced environmental impact, use of renewable resources, safer protocols. unibo.it | Identifying suitable green solvents and catalysts, optimizing reaction conditions for high yields. |
| Advanced Catalysis | High stereoselectivity, milder reaction conditions, improved efficiency. mdpi.comnih.gov | Catalyst cost and sensitivity, potential for side reactions like hydrodefluorination in analogs. mdpi.com |
| Annulation Reactions | High atom economy, convergent synthesis, stereocontrol. nih.gov | Substrate scope limitations, catalyst development for specific transformations. |
| Modular Approaches | Drastically reduced step count, increased efficiency, access to novel analogs. news-medical.net | Adapting biocatalytic and electrochemical steps to the specific substrate. |
Exploration of Undiscovered Reactivity and Functionalization Pathways
The this compound scaffold possesses multiple sites for potential chemical modification, including the piperidine ring's N-H and C-H bonds, and the aromatic ring of the phenethyl group. A significant challenge lies in achieving site-selective functionalization.
Future research should focus on:
Site-Selective C-H Functionalization : Developing catalytic systems, such as dirhodium catalysts, that can selectively functionalize specific C-H bonds (e.g., at the C2, C3, or C4 positions) of the piperidine ring would unlock the ability to create a diverse library of analogs. nih.gov The choice of N-protecting group and catalyst can direct the reaction to a specific position, allowing for the synthesis of positional isomers with distinct properties. nih.gov
[3+3] Cycloaddition Strategies : Formal [3+3] cycloaddition reactions using activated aziridines and palladium-trimethylenemethane complexes offer a novel route to functionalized piperidines. nih.gov Exploring this pathway could lead to the synthesis of unique analogs of this compound that are not accessible through traditional methods. The success of this reaction is highly dependent on the nitrogen substituent of the aziridine. nih.gov
Radical Cyclization : Intramolecular radical cyclization of 1,6-enynes can produce polysubstituted piperidines. nih.gov Adapting this methodology could create complex derivatives by forming the piperidine ring with simultaneous introduction of new functional groups.
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry offers powerful tools to predict molecular properties and guide synthetic efforts, thereby reducing the need for extensive trial-and-error experimentation. For this compound, computational modeling can accelerate the discovery of new derivatives with desired characteristics.
Unaddressed challenges and future directions include:
Quantitative Structure-Activity Relationship (QSAR) Modeling : Developing robust QSAR models for piperidine derivatives can help predict their biological activities or physical properties. nih.govmdpi.com By building models based on 2D and 3D autocorrelation descriptors, researchers can design new derivatives of this compound with potentially enhanced properties. nih.gov Fragment-based QSAR can also be used to design novel compounds and predict their activity. researchgate.net
Molecular Docking and Dynamics Simulations : For potential biological applications, molecular docking can predict how this compound and its analogs bind to protein targets. nih.govrsc.org These studies can elucidate the key interactions, such as those with amino acid residues in a binding site, and guide the design of more potent and selective molecules. nih.gov Molecular dynamics simulations can further confirm the stability of these interactions over time. researchgate.net
| Computational Method | Application to this compound | Desired Outcome |
| QSAR | Predict biological activity or physical properties of novel derivatives. nih.gov | Design of new compounds with enhanced potency or specific characteristics. |
| Molecular Docking | Simulate binding poses within a biological target. nih.gov | Identify key binding interactions and guide structure-based optimization. |
| Molecular Dynamics | Assess the stability of ligand-protein complexes over time. researchgate.net | Confirm binding modes and predict the durability of interactions. |
| DFT Calculations | Analyze electronic properties, conformer stability, and chemical reactivity. researchgate.net | Predict reaction pathways and understand structure-property relationships. |
Identification of Novel Non-Biological Applications
While piperidine scaffolds are predominantly explored for their pharmacological applications, their unique structural and chemical properties may lend them to non-biological uses. mdpi.comencyclopedia.pubnih.gov The potential of this compound in materials science, catalysis, or as a chemical additive remains largely unexplored.
Future research avenues could include:
Ligand Development for Catalysis : The piperidine nitrogen can act as a Lewis base and coordinate to metal centers. This suggests that this compound could serve as a ligand in transition metal catalysis. Research could focus on synthesizing metal complexes and evaluating their catalytic activity in various organic transformations.
Building Blocks for Polymers and Materials : The bifunctional nature of the molecule (a reactive N-H group and a modifiable aromatic ring) makes it a potential monomer for the synthesis of novel polymers or functional materials. Its incorporation could impart specific properties such as thermal stability, pH-responsiveness, or metal-binding capabilities.
Corrosion Inhibitors : Amine-containing compounds are often effective corrosion inhibitors for metals. The this compound molecule could be investigated for its ability to adsorb onto metal surfaces and protect them from corrosive environments.
Integration with Emerging Chemical Technologies
The intersection of chemistry with artificial intelligence (AI) and automation is creating new paradigms for molecular synthesis and discovery. mit.edu Applying these technologies to the study of this compound could dramatically accelerate research and development.
Future opportunities lie in:
AI in Synthesis Planning : Machine learning algorithms can be trained on vast reaction databases to predict optimal synthetic routes. mit.edu Such tools could propose novel, efficient, and high-yielding pathways to this compound and its derivatives, potentially identifying non-intuitive disconnections.
Automated Experimentation : Automated flow chemistry platforms can perform reaction optimization, synthesis, and analysis with minimal human intervention. beilstein-journals.orgresearchgate.net These systems allow for rapid screening of a wide range of reaction parameters (temperature, pressure, catalysts, solvents) to quickly identify the optimal conditions for synthesizing or functionalizing the target compound. beilstein-journals.org This approach improves efficiency and safety, particularly for multi-step processes. researchgate.net
Predictive Models for Reaction Outcomes : AI can be used to develop models that predict the outcome of unknown reactions, including yield and potential byproducts. This predictive power can guide experimental design and prioritize the most promising synthetic strategies, saving time and resources. mit.edu
Q & A
Q. What are the common synthetic routes for preparing 4-(3-Ethylphenethyl)piperidine, and how can purity be validated?
this compound can be synthesized via alkylation or enantioselective catalytic coupling. A typical approach involves reacting piperidine derivatives with 3-ethylphenethyl halides under basic conditions (e.g., triethylamine), followed by purification via column chromatography . Enantioselective methods, such as those using phenylglycinol-derived bicyclic lactams, can enhance stereochemical control . Purity validation requires 1H-NMR and 13C-NMR to confirm structural integrity and quantify diastereomeric ratios. Elemental analysis and melting point determination further corroborate purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its potential irritancy (similar to piperidine derivatives), researchers must:
- Use fume hoods to prevent inhalation (H335 hazard) .
- Wear nitrile gloves and eye protection (H315/H319 risks) .
- Store the compound in airtight containers away from oxidizers. Emergency procedures include rinsing eyes with water for 15+ minutes and avoiding induced vomiting upon ingestion .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for enantioselective synthesis of this compound derivatives?
Optimization involves:
- Catalyst screening : Chiral auxiliaries (e.g., (3S)-N-[(1R)-2-Hydroxyethyl-1-phenyl]-3-methyl-2-piperidone) improve enantiomeric excess (ee) .
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 0–25°C enhance selectivity.
- Factorial design : Test variables like catalyst loading, reaction time, and temperature to identify optimal conditions via ANOVA .
Q. How should contradictions in structural data (e.g., NMR or crystallography) be resolved during characterization?
Discrepancies between calculated and observed NMR shifts may arise from conformational flexibility. Strategies include:
Q. What experimental designs are suitable for evaluating the biological activity of this compound analogs?
- In vitro assays : Use dose-response curves (e.g., IC50 determination) to assess receptor binding or enzyme inhibition.
- Factorial design : Test interactions between substituents (e.g., ethyl vs. methyl groups) and bioactivity .
- ADMET profiling : Include solubility (logP), metabolic stability (CYP450 assays), and toxicity (Ames test) .
Q. How can researchers address low yields in multi-step syntheses of this compound derivatives?
- Intermediate trapping : Use TFA to stabilize reactive intermediates during alkylation .
- Flow chemistry : Improve heat/mass transfer in exothermic steps.
- DoE (Design of Experiments) : Systematically vary stoichiometry, solvent, and catalyst to maximize yield .
Methodological Considerations
Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?
- Chromatography : HPLC with chiral columns to separate enantiomers .
- Spectroscopy : FTIR for functional group analysis; HRMS for molecular weight confirmation.
- Thermal analysis : DSC/TGA to study melting points and degradation pathways .
Q. How can computational modeling aid in predicting the reactivity of this compound?
- Molecular docking : Predict binding affinities to biological targets (e.g., GPCRs).
- MD simulations : Study solvation effects and conformational stability.
- QSAR models : Correlate substituent effects with bioactivity .
Data Contradiction Analysis
Q. How should conflicting bioactivity results between in vitro and in vivo studies be interpreted?
- Pharmacokinetic factors : Assess bioavailability differences due to metabolism or plasma protein binding.
- Dose adjustments : Use allometric scaling to reconcile in vitro IC50 with in vivo efficacy .
- Control experiments : Verify compound stability under physiological conditions (e.g., pH 7.4 buffer) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
